6-Chloro-5-iodo-2-methylsulfonyl-1H-imidazo[4,5-b]pyridine is a complex heterocyclic compound that belongs to the family of imidazo[4,5-b]pyridines, which are known for their diverse biological activities. This compound features multiple functional groups, including chlorine, iodine, and a methylsulfonyl moiety, which contribute to its chemical reactivity and potential applications in medicinal chemistry.
The synthesis of 6-chloro-5-iodo-2-methylsulfonyl-1H-imidazo[4,5-b]pyridine typically involves several steps:
These synthetic pathways often require careful control of reaction conditions (temperature, solvent, and time) to optimize yield and purity.
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | |
IUPAC Name | 6-Chloro-5-iodo-2-methylsulfonyl-1H-imidazo[4,5-b]pyridine |
InChI Key | URMFCKJNEPFJJK-UHFFFAOYSA-N |
The structure features a fused bicyclic system that is characteristic of imidazo[4,5-b]pyridines, contributing to its biological activity .
6-Chloro-5-iodo-2-methylsulfonyl-1H-imidazo[4,5-b]pyridine undergoes various chemical reactions:
These reactions are significant for modifying the compound's structure for further studies or applications.
The mechanism of action for 6-chloro-5-iodo-2-methylsulfonyl-1H-imidazo[4,5-b]pyridine involves its interaction with specific biological targets such as enzymes or receptors. The functional groups present allow for both covalent and non-covalent interactions:
This multifaceted interaction profile makes the compound a candidate for further pharmacological exploration.
The physical properties of 6-chloro-5-iodo-2-methylsulfonyl-1H-imidazo[4,5-b]pyridine include:
The compound's stability under various conditions (e.g., temperature, pH) is crucial for its application in biological systems. Stability tests may reveal how well it retains activity over time .
The compound has potential applications in several areas:
Halogenated imidazo[4,5-b]pyridines represent a privileged scaffold in drug discovery due to their versatile kinase inhibitory properties and capacity for targeted molecular interactions. These nitrogen-rich bicyclic heterocycles serve as purine mimetics, enabling high-affinity binding to adenosine triphosphate (ATP) sites in kinase domains. The strategic incorporation of halogen atoms at specific positions profoundly influences both physicochemical properties and biological activity. For example, in TYK2 (Tyrosine Kinase 2) inhibitors like GLPG3667 (an investigational agent for dermatomyositis and systemic lupus erythematosus), the imidazo[4,5-b]pyridine core enables selective disruption of IL-12, IL-23, and interferon signaling pathways. This selectivity arises from halogen-directed optimization of the glycine-rich loop interactions within the kinase domain [1].
Table 1: Therapeutic Applications of Halogenated Imidazo[4,5-b]Pyridine Derivatives
Compound | Target | Therapeutic Area | Development Status |
---|---|---|---|
GLPG3667 | TYK2 | Autoimmune/Inflammatory | Phase 2 Trials |
Deucravacitinib | TYK2 | Psoriasis, SLE | Approved/Phase 3 |
Zasocitinib | TYK2 | Inflammatory Conditions | Phase 2b |
Dual FLT3/Aurora Inhibitors | FLT3/Aurora | Acute Myeloid Leukemia | Preclinical/Clinical |
The halogenation pattern—particularly at positions 5 and 6—dictates electronic characteristics and steric complementarity within enzyme active sites. Chlorine atoms enhance metabolic stability and moderate lipophilicity, while iodine serves as a versatile handle for late-stage derivatization via cross-coupling reactions. This dual functionality enables efficient exploration of structure-activity relationships (SAR) during lead optimization. In kinase inhibitors, C5 and C6 halogen substituents often project toward hydrophobic regions adjacent to the hinge binding segment, enhancing affinity and selectivity profiles. The scaffold's synthetic tractability further supports its prominence, with established routes for regioselective halogenation and functionalization [2] [5].
The integration of chloro, iodo, and methylsulfonyl substituents on the imidazo[4,5-b]pyridine scaffold creates a multifunctional pharmacophore with distinct and complementary roles:
Chlorine (C6 Position): Functions as an electron-withdrawing group, reducing electron density at adjacent ring nitrogens. This modulation enhances metabolic stability by discouraging oxidative degradation. Sterically, chlorine occupies a small hydrophobic pocket in kinase domains, contributing to binding affinity without significant entropic penalties. In imidazo[4,5-b]pyridine-based kinase inhibitors, C6 chloro substituents improve ligand efficiency metrics by >0.3 units compared to non-halogenated analogs [1].
Iodine (C5 Position): Provides a sterically bulky, polarizable halogen for hydrophobic contacts in protein binding sites. Its prime utility lies in serving as a synthetic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira). This allows efficient diversification into advanced intermediates for SAR exploration. The C5-iodo group also influences the scaffold's dipole moment, enhancing crystal packing in solid-state formulations [2] [5].
Methylsulfonyl (C2 Position): Acts as a strong hydrogen bond acceptor due to its polarized sulfur-oxygen bonds. In kinase inhibition, this group forms critical hydrogen bonds with backbone amides in the hinge region (e.g., Val981 in TYK2). Quantum mechanics docking studies confirm that methylsulfonyl contributes -2.3 kcal/mol to binding free energy versus des-sulfonyl analogs. Additionally, its electron-withdrawing nature modulates the pKa of the adjacent N1-H proton, enhancing solubility at physiological pH [1] [8].
Table 2: Electronic and Steric Contributions of Key Substituents
Substituent | Position | Electronic Effect | Steric Role | Functional Utility |
---|---|---|---|---|
Chloro | C6 | σₚ = +0.23 | Fills small hydrophobic pocket | Metabolic stabilization |
Iodo | C5 | σₚ = +0.18 | Occupies solvent-exposed region | Cross-coupling handle |
Methylsulfonyl | C2 | σₚ = +0.72 | Hydrogen bond acceptor | Target binding enhancement |
These groups collectively enable precise tuning of the molecule's drug-like properties. The methylsulfonyl moiety, in particular, demonstrates superior hydrogen-bonding capability compared to alternative electron-withdrawing groups (e.g., nitriles or esters), as evidenced by its prevalence in clinical-stage TYK2 inhibitors like ropsacitinib. Molecular dynamics simulations reveal that the methylsulfonyl group maintains stable interactions with kinase hinge residues even under conformational shifts, contributing to sustained target engagement [1].
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1